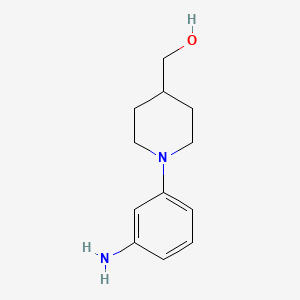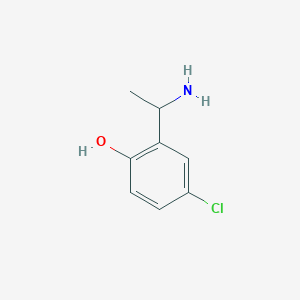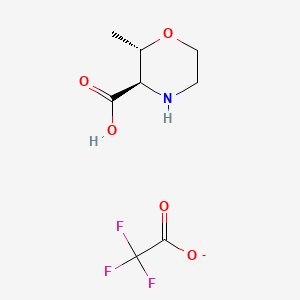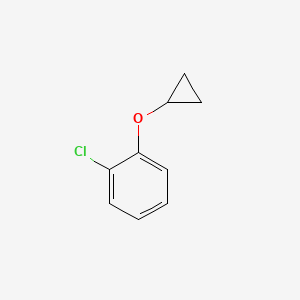![molecular formula C7H8ClFN2 B11744992 [(2-Chloro-5-fluorophenyl)methyl]hydrazine](/img/structure/B11744992.png)
[(2-Chloro-5-fluorophenyl)methyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Chloro-5-fluorophenyl)methyl]hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a benzene ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-5-fluorophenyl)methyl]hydrazine typically involves the reaction of 2-chloro-5-fluorobenzyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds as follows:
2-chloro-5-fluorobenzyl chloride+hydrazine hydrate→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
[(2-Chloro-5-fluorophenyl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted benzyl hydrazines depending on the substituent introduced.
Scientific Research Applications
[(2-Chloro-5-fluorophenyl)methyl]hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2-Chloro-5-fluorophenyl)methyl]hydrazine involves its interaction with biological molecules. The hydrazine group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
[(2-Chloro-5-fluorophenyl)methyl]amine: Similar structure but with an amine group instead of a hydrazine group.
[(2-Chloro-5-fluorophenyl)methyl]methanesulfonate: Contains a methanesulfonate group instead of a hydrazine group.
[(2-Chloro-5-fluorophenyl)methyl]hydroxylamine: Contains a hydroxylamine group instead of a hydrazine group.
Uniqueness
[(2-Chloro-5-fluorophenyl)methyl]hydrazine is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. The hydrazine group also imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C7H8ClFN2 |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
(2-chloro-5-fluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8ClFN2/c8-7-2-1-6(9)3-5(7)4-11-10/h1-3,11H,4,10H2 |
InChI Key |
AVGDHFWPGPBGFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CNN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Bromovinyl]-2-fluorobenzene](/img/structure/B11744917.png)


![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11744937.png)



![1-Propyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11744968.png)
![4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B11744973.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11744981.png)


![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745020.png)

